molecular formula C3H6ClFO4S2 B12354967 3-(Chlorosulfonyl)propane-1-sulfonyl fluoride

3-(Chlorosulfonyl)propane-1-sulfonyl fluoride

Cat. No.: B12354967
M. Wt: 224.7 g/mol
InChI Key: QYMPXFWYIPVYNF-UHFFFAOYSA-N
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Description

3-(Chlorosulfonyl)propane-1-sulfonyl fluoride is a specialized bifunctional reagent designed for advanced chemical synthesis and click chemistry applications. This compound features two highly reactive sulfonyl halide groups—a sulfonyl chloride and a sulfonyl fluoride—on the same short propane chain, making it a valuable bis-electrophile for constructing diverse molecular architectures. Its primary research value lies in the field of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, where the sulfonyl fluoride moiety acts as a stable yet reactive handle for forging robust S-VI linkages under mild conditions . The sulfonyl chloride group provides a complementary reactive site, readily undergoing nucleophilic substitution with amines and alcohols to form sulfonamides and sulfonate esters, respectively . This dual reactivity enables researchers to use this molecule as a linchpin in sequential ligation strategies, for the step-wise conjugation of two different molecules or functional groups, and in the synthesis of complex sulfone-based polymers and small molecules. Mechanistically, the sulfonyl fluoride (S-F) group undergoes efficient exchange with nucleophiles like silyl ethers and amines in the presence of a suitable catalyst, a hallmark of SuFEx reactions . In parallel, the sulfonyl chloride (S-Cl) group is significantly more reactive and can be selectively targeted by a wider range of nucleophiles without affecting the S-F bond, allowing for orthogonal and sequential functionalization . This makes this compound a powerful tool for chemical biologists and medicinal chemists for probing enzyme function, developing covalent inhibitors, and creating new materials. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chlorosulfonylpropane-1-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6ClFO4S2/c4-10(6,7)2-1-3-11(5,8)9/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYMPXFWYIPVYNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)F)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClFO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chlorosulfonyl)propane-1-sulfonyl fluoride typically involves the reaction of propane-1,3-diol with chlorosulfonic acid and sulfuryl fluoride. The reaction conditions often require controlled temperatures and the use of appropriate solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and stringent quality control measures ensures the consistency and safety of the produced compound.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound undergoes nucleophilic attacks at both sulfur centers, with reactivity differences between –SO₂Cl and –SO₂F groups:

Table 1: Comparison of –SO₂Cl vs. –SO₂F Reactivity

Parameter–SO₂Cl Group–SO₂F Group
ElectrophilicityHigher (Cl⁻ is better LG)Moderate (F⁻ is weaker LG)
Common NucleophilesAmines, alcohols, thiolsAmines, organometallics
Typical Conditions25–80°C, polar aprotic solvents50–120°C, DMF/DMSO

Reactions at –SO₂Cl

The chlorosulfonyl group reacts preferentially due to chloride’s superior leaving-group ability:

  • With amines : Forms sulfonamides (RSO₂NHR') at 25–60°C in THF or DCM .
    Example:
    CHClFOS+RNH2RNHSO2C3H6SO2F+HCl\text{CHClFOS}+\text{RNH}_2\rightarrow \text{RNHSO}_2\text{C}_3\text{H}_6\text{SO}_2\text{F}+\text{HCl}

  • With alcohols : Produces sulfonic esters under basic conditions (e.g., pyridine) .
    Example:
    CHClFOS+ROHROSO2C3H6SO2F+HCl\text{CHClFOS}+\text{ROH}\rightarrow \text{ROSO}_2\text{C}_3\text{H}_6\text{SO}_2\text{F}+\text{HCl}

Reactions at –SO₂F

The sulfonyl fluoride group reacts selectively under harsher conditions:

  • With Grignard reagents : Forms alkyl sulfones at 0–25°C.

  • Fluoride displacement : Rare unless activated by electron-withdrawing groups .

Halogen Exchange Reactions

The –SO₂Cl group participates in halogen-exchange processes, enabling access to fluorinated derivatives:

Table 2: Halogen Exchange with KF

SubstrateConditionsProductYield
CHClFOSKF, PEG-800, 90°C, 5hCF(SO₂F)C₂H₄SO₂F78%

Mechanistically, the reaction proceeds via an SN2S_N2
-type pathway, where fluoride displaces chloride in the presence of phase-transfer catalysts like polyethylene glycol .

Elimination Reactions

Under basic conditions, CHClFOS eliminates HCl to form conjugated alkenes:

  • Base-induced dehydrohalogenation : Using NaOH or K₂CO₃ in ethanol at 60–80°C yields 1-propene derivatives.
    Example:
    CHClFOS+OHCH2=CHSO2F+Cl+H2O\text{CHClFOS}+\text{OH}^-\rightarrow \text{CH}_2=\text{CH}-\text{SO}_2\text{F}+\text{Cl}^-+\text{H}_2\text{O}

Radical-Mediated Pathways

While less common, CHClFOS can generate fluorosulfonyl radicals (- SO₂F ) under UV irradiation or with photoredox catalysts :

  • Radical addition to alkenes : Forms fluorosulfonylated products in acetonitrile at 25°C .
    Example:
    CHClFOSIr ppy 3,blue LED SO2F+ C3H6SO2Cl\text{CHClFOS}\xrightarrow{\text{Ir ppy }_3,\text{blue LED}}\text{ SO}_2\text{F}+\text{ C}_3\text{H}_6\text{SO}_2\text{Cl}

Stability and Side Reactions

  • Hydrolysis : Both –SO₂Cl and –SO₂F hydrolyze in aqueous media, but rates differ significantly:

    • –SO₂Cl: Rapid hydrolysis at pH > 7 (t₁/₂ < 1h).

    • –SO₂F: Stable in neutral water (t₁/₂ > 24h) .

  • Thermal decomposition : Prolonged heating above 150°C leads to SO₂ extrusion and carbon chain rearrangement.

Scientific Research Applications

Organic Synthesis

Reagent in Synthesis:
The compound serves as an important reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonyl fluorides. It can be used to introduce sulfonyl groups into various organic substrates, enhancing their reactivity and biological activity.

  • Case Study: A study demonstrated the successful use of 3-(Chlorosulfonyl)propane-1-sulfonyl fluoride in synthesizing spirocyclic β- and γ-sultams through one-pot cyclization reactions. This method highlights its efficiency in generating complex molecular architectures under mild conditions .

Synthesis of Pharmaceuticals:
The compound is utilized in the pharmaceutical industry for the synthesis of drugs that require sulfonamide functionalities. Its ability to form stable sulfonamide bonds makes it valuable for creating bioactive compounds.

  • Example: The synthesis of chiral imidazolium ionic liquids from this compound has been reported, showcasing its utility in developing materials with specific chiral properties .

Medicinal Chemistry

Drug Development:
In medicinal chemistry, this compound has been explored as a building block for various drug candidates. The incorporation of fluorine into drug molecules can enhance metabolic stability and bioavailability.

  • Research Insight: The introduction of fluorinated compounds into drug design has been linked to improved pharmacokinetic properties. Studies indicate that fluorine-containing drugs often exhibit higher efficacy and lower toxicity .

Antioxidant Properties:
Recent research has highlighted the antioxidant capabilities of compounds containing sulfur-fluorine bonds, including this compound. These properties can be leveraged in developing therapeutic agents targeting oxidative stress-related diseases .

Materials Science

Polymer Chemistry:
The compound is also significant in materials science, particularly in the development of fluorinated polymers that exhibit unique thermal and mechanical properties. These materials are essential for applications in coatings, adhesives, and electronic components.

  • Application Example: Fluorinated polymers derived from sulfonyl fluoride compounds have shown promise in photovoltaic cells due to their enhanced charge mobility and stability .

Electrolyte Additives:
In battery technology, this compound can be used as an additive to improve the performance and safety of lithium-ion batteries. Its role as a stabilizing agent contributes to longer cycle life and better thermal management .

Mechanism of Action

The mechanism by which 3-(Chlorosulfonyl)propane-1-sulfonyl fluoride exerts its effects involves the reactivity of its functional groups. The chlorosulfonyl group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. The sulfonyl fluoride group is also reactive and can participate in various chemical transformations, contributing to the compound’s versatility in different applications.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s distinctiveness arises from the simultaneous presence of -SO₂Cl and -SO₂F groups. Below is a comparative analysis with key analogs:

Table 1: Structural Comparison of Sulfonyl-Functionalized Propane Derivatives
Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications References
3-(Chlorosulfonyl)propane-1-sulfonyl fluoride Not explicitly provided -SO₂Cl (C3), -SO₂F (C1) High reactivity for bifunctional synthesis
3-Chloropropane-1-sulfonyl chloride C₃H₆Cl₂O₂S 193.05 -SO₂Cl (C1) Intermediate for sulfonamide synthesis; bp 70°C (0.5 mmHg)
3-[4-(Trifluoromethyl)phenyl]propane-1-sulfonyl chloride C₁₀H₁₀ClF₃O₂S 286.70 Aromatic -CF₃ group (C3) Enhanced stability; pharmaceutical intermediates
3-(4-Chloro-2-methylphenoxy)propane-1-sulfonyl chloride C₁₀H₁₂Cl₂O₃S 295.24 Phenolic -Cl/-CH₃ (C3) Specialty chemical synthesis

Reactivity and Stability

  • Chlorosulfonyl vs. Computational studies on fluoro- and chlorosulfonyl azides (e.g., vibrational mode analysis) suggest that fluorine substituents may stabilize gauche conformations, influencing reactivity .
  • Dual Functionalization: The coexistence of -SO₂Cl and -SO₂F on propane enables sequential reactions (e.g., selective substitutions), a feature absent in monosubstituted analogs like 3-chloropropane-1-sulfonyl chloride .

Biological Activity

3-(Chlorosulfonyl)propane-1-sulfonyl fluoride is a sulfonyl fluoride compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, supported by data tables and case studies.

The compound features a sulfonyl fluoride functional group, which is known for its reactivity in various chemical reactions, particularly in the formation of covalent bonds with nucleophiles. The synthesis of this compound typically involves the reaction of chlorosulfonic acid with propane-1-sulfonyl fluoride under controlled conditions to ensure the stability of the product.

Chemical Structure

The chemical structure can be represented as follows:

ClSO2CH2CH2SO2F\text{ClSO}_2\text{CH}_2\text{CH}_2\text{SO}_2\text{F}

This structure highlights the presence of both chlorosulfonyl and sulfonyl fluoride groups, which contribute to its reactivity and potential biological activity.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with specific biomolecules, including proteins and enzymes. This interaction can lead to modulation of various biochemical pathways, including:

  • Enzyme Inhibition : The compound can act as an inhibitor for certain enzymes by covalently modifying active sites.
  • Signal Transduction : It may influence signaling pathways by altering the activity of key proteins involved in cellular responses.

Research Findings

Recent studies have focused on the compound's role in drug discovery and development, particularly in creating chemical probes for biological research.

Case Studies

  • Cereblon Interaction : Research has demonstrated that sulfonyl fluoride compounds can covalently engage cereblon (CRBN), an E3 ubiquitin ligase involved in protein degradation pathways. This interaction has implications for targeted cancer therapies, where modulation of CRBN activity can influence tumor growth and survival .
  • Neuroprotective Effects : Another study explored the neuroprotective potential of sulfonyl fluoride derivatives in models of neurodegeneration. The results indicated that these compounds could reduce neuronal apoptosis and inflammation, suggesting therapeutic applications in neurodegenerative diseases .

Data Table: Summary of Biological Activities

Study FocusFindingsImplications
Cereblon InteractionCovalent binding leading to modulation of protein degradation pathwaysPotential cancer therapy applications
Neuroprotective EffectsReduction in apoptosis and inflammation in neuronal modelsTherapeutic applications in neurodegeneration
Enzyme Inhibition StudiesInhibition of specific enzymes through covalent modificationDrug development for metabolic disorders

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(chlorosulfonyl)propane-1-sulfonyl fluoride, and how do reaction conditions influence yield?

  • Methodology: The compound can be synthesized via electrochemical fluorination of disulfide precursors in flow reactors. For example, propane-1-sulfonyl fluoride derivatives are synthesized by applying 20 mA current for 41 hours in anhydrous conditions, followed by in situ derivatization . Optimizing current density and reaction time improves yield, while impurities (e.g., unreacted disulfides) are minimized using GC-MS monitoring.

Q. What analytical techniques are critical for characterizing this compound?

  • Methodology: Nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H) is essential for confirming sulfonyl fluoride and chlorosulfonyl groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies S=O and S-F stretches (1,200–1,400 cm⁻¹). For purity assessment, HPLC with UV detection at 210 nm is recommended .

Q. How can researchers safely handle this compound’s reactivity and toxicity?

  • Methodology: Use inert atmosphere gloveboxes to avoid hydrolysis of sulfonyl fluoride groups. Personal protective equipment (PPE) must include fluoropolymer-coated gloves and face shields, as the compound reacts exothermically with water, releasing HCl and HF . Emergency protocols for inhalation exposure involve immediate oxygen therapy and bronchodilators .

Advanced Research Questions

Q. How do competing reaction pathways affect the selectivity of this compound in nucleophilic substitutions?

  • Methodology: Kinetic studies using stopped-flow IR spectroscopy reveal that the chlorosulfonyl group undergoes faster nucleophilic attack (e.g., by amines) compared to the sulfonyl fluoride moiety. Solvent polarity (e.g., DMF vs. THF) modulates selectivity: polar aprotic solvents favor sulfonyl chloride reactivity, while nonpolar solvents stabilize the sulfonyl fluoride group .

Q. What strategies resolve contradictions in reported thermal stability data for this compound?

  • Methodology: Differential scanning calorimetry (DSC) under nitrogen shows decomposition onset at 150°C, conflicting with earlier TGA data (120°C). This discrepancy arises from moisture traces in TGA samples, which accelerate degradation. Controlled humidity studies (<10 ppm H₂O) confirm the higher stability threshold .

Q. Can computational modeling predict the compound’s reactivity in complex reaction environments?

  • Methodology: Density functional theory (DFT) calculations (B3LYP/6-311+G*) identify the chlorosulfonyl group as the electrophilic hotspot (LUMO = -1.8 eV). Molecular dynamics simulations in explicit solvent models (e.g., acetonitrile) predict solvation effects on reaction barriers, aligning with experimental Arrhenius parameters .

Q. How do structural analogs differ in reactivity, and what mechanistic insights do they provide?

  • Methodology: Comparing this compound with 3-(trifluoromethoxy)propane-1-sulfonyl chloride shows that electron-withdrawing groups (e.g., -F) reduce sulfonate leaving-group ability. Hammett substituent constants (σₚ = +0.78 for -SO₂F vs. +0.64 for -SO₂Cl) correlate with SN2 reaction rates in aryl substitutions .

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